molecular formula C16H20N2O2 B102766 N,N'-Difurfurylidenehexane-1,6-diamine CAS No. 17329-19-0

N,N'-Difurfurylidenehexane-1,6-diamine

Cat. No.: B102766
CAS No.: 17329-19-0
M. Wt: 272.34 g/mol
InChI Key: LMXJMWBWWSFMLA-UHFFFAOYSA-N
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Description

N,N'-Difurfurylidenehexane-1,6-diamine is a diamine derivative featuring two furfurylidene groups attached to a hexane backbone. The furfurylidene groups introduce aromaticity and electron-rich characteristics, which may enhance its utility in polymerization, catalysis, or supramolecular chemistry compared to aliphatic or smaller substituents.

Properties

CAS No.

17329-19-0

Molecular Formula

C16H20N2O2

Molecular Weight

272.34 g/mol

IUPAC Name

1-(furan-2-yl)-N-[6-(furan-2-ylmethylideneamino)hexyl]methanimine

InChI

InChI=1S/C16H20N2O2/c1(3-9-17-13-15-7-5-11-19-15)2-4-10-18-14-16-8-6-12-20-16/h5-8,11-14H,1-4,9-10H2

InChI Key

LMXJMWBWWSFMLA-UHFFFAOYSA-N

SMILES

C1=COC(=C1)C=NCCCCCCN=CC2=CC=CO2

Canonical SMILES

C1=COC(=C1)C=NCCCCCCN=CC2=CC=CO2

Other CAS No.

17329-19-0

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physical and Chemical Properties

The substituents on the diamine backbone significantly influence molecular weight, hydrophobicity, and electronic properties. Key examples include:

Compound Name Substituents Molecular Weight (g/mol) Key Properties
N,N'-Difurfurylidenehexane-1,6-diamine Furfurylidene ~300 (estimated) Aromatic, electron-rich; potential for π-π interactions and thermal stability
N,N,N',N'-Tetramethylhexane-1,6-diamine Methyl 172.31 High volatility, electron-donating; used in gas absorption
N,N'-Diphenylhexane-1,6-diamine Phenyl ~268 (estimated) Hydrophobic; accelerates resin curing
N,N'-Dicyclohexylhexane-1,6-diamine Cyclohexyl 280.49 Steric hindrance; impacts coordination chemistry

Key Observations :

  • Electron Density : Methyl groups (e.g., N,N,N',N'-tetramethyl derivative) increase electron density at nitrogen, enhancing interactions with electron-deficient species like CO₂ in gas absorption . Furfurylidene groups may similarly donate electrons but with added aromatic conjugation.
  • Steric Effects : Bulkier substituents (e.g., cyclohexyl in CID 83366) hinder molecular interactions, whereas smaller groups like methyl optimize reactivity in catalytic systems .
Resin Curing and Polymer Chemistry
  • N,N’-Diphenylhexane-1,6-diamine : Reduces curing time of unsaturated polyester resins by up to severalfold at 2 wt.% loading, acting as a pre-accelerator .
  • This compound : The furfurylidene groups may offer superior thermal stability and reactivity in high-temperature polymer applications, though direct evidence is pending.
Supramolecular and Coordination Chemistry
  • N,N,N',N'-Tetramethylhexane-1,6-diamine : Binds cooperatively with fullerene in Zn-porphyrin macrocycles, where methyl groups modulate electron density to favor sequential guest binding .
  • Potential of Furfurylidene Derivative: The conjugated furfurylidene moieties might enable stronger host-guest interactions in supramolecular systems, leveraging both electronic and steric effects.

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